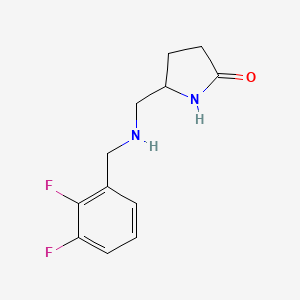
5-(((2,3-Difluorobenzyl)amino)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a difluorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one typically involves the reaction of 2,3-difluorobenzylamine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow chemistry techniques or batch processing with optimized reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzylamine: A precursor in the synthesis of the target compound.
Pyrrolidinone Derivatives: Compounds with similar structural features but different substituents.
Uniqueness
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one is unique due to the presence of both the difluorophenyl and pyrrolidinone moieties, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H14F2N2O |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
5-[[(2,3-difluorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14F2N2O/c13-10-3-1-2-8(12(10)14)6-15-7-9-4-5-11(17)16-9/h1-3,9,15H,4-7H2,(H,16,17) |
InChI Key |
JBBGGZCROJUDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate](/img/structure/B15327976.png)
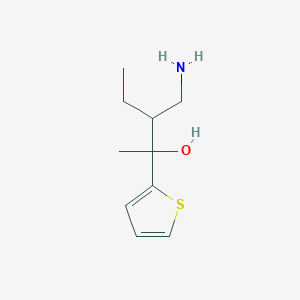
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)
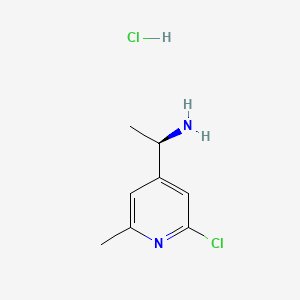
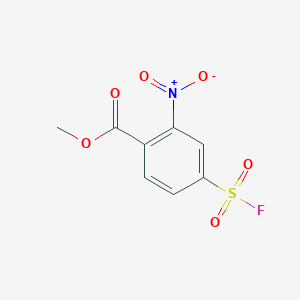
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)

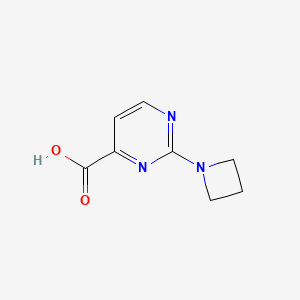
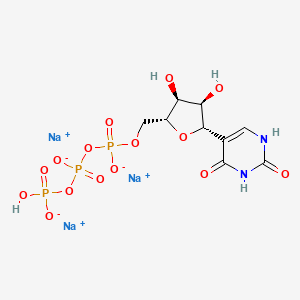
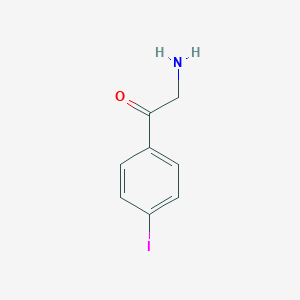
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
